molecular formula C4H5N3OS B11825482 5-Thiazolecarboxaldehyde, 2-amino-, oxime

5-Thiazolecarboxaldehyde, 2-amino-, oxime

Cat. No.: B11825482
M. Wt: 143.17 g/mol
InChI Key: KUSDDQWDRVAMBR-UHFFFAOYSA-N
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Description

5-Thiazolecarboxaldehyde, 2-amino-, oxime is a heterocyclic compound that contains a thiazole ring. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of both amino and oxime functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxaldehyde, 2-amino-, oxime typically involves the reaction of 5-thiazolecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxaldehyde, 2-amino-, oxime undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include nitriles, amines, and various substituted thiazole derivatives.

Scientific Research Applications

5-Thiazolecarboxaldehyde, 2-amino-, oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxaldehyde, 2-amino-, oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities. The amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-5-carboxaldehyde: Similar in structure but lacks the amino and oxime groups.

    2-Aminothiazole: Contains the amino group but lacks the oxime group.

    Thiazole-4-carboxaldehyde: Similar structure but with the carboxaldehyde group at a different position.

Uniqueness

5-Thiazolecarboxaldehyde, 2-amino-, oxime is unique due to the presence of both amino and oxime functional groups, which provide it with distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

N-[(2-amino-1,3-thiazol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C4H5N3OS/c5-4-6-1-3(9-4)2-7-8/h1-2,8H,(H2,5,6)

InChI Key

KUSDDQWDRVAMBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)C=NO

Origin of Product

United States

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